molecular formula C11H13FO3 B13421940 2-(Fluoroacetyl)-3-hydroxy-4,6,6-trimethylcyclohexa-2,4-dien-1-one CAS No. 474942-44-4

2-(Fluoroacetyl)-3-hydroxy-4,6,6-trimethylcyclohexa-2,4-dien-1-one

Cat. No.: B13421940
CAS No.: 474942-44-4
M. Wt: 212.22 g/mol
InChI Key: GQNLUGRRSLVTMK-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- is a complex organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a cyclohexadienone core with fluoroacetyl, hydroxy, and trimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexadienone Core: The cyclohexadienone core can be synthesized through the oxidation of a suitable phenol derivative.

    Introduction of Fluoroacetyl Group: The fluoroacetyl group can be introduced via acylation reactions using fluoroacetyl chloride in the presence of a suitable base.

    Hydroxylation and Methylation: The hydroxyl group can be introduced through selective hydroxylation reactions, and the trimethyl groups can be added via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.

    Substitution: The fluoroacetyl and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and substituted cyclohexadienones.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- involves its ability to undergo various chemical transformations. The fluoroacetyl group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The cyclohexadienone core can undergo redox reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoroacetyl group in 2,5-cyclohexadien-1-one, 2-(fluoroacetyl)-3-hydroxy-4,4,6-trimethyl- makes it unique compared to other cyclohexadienone derivatives

Properties

CAS No.

474942-44-4

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(2-fluoroacetyl)-3-hydroxy-4,6,6-trimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C11H13FO3/c1-6-4-11(2,3)10(15)8(9(6)14)7(13)5-12/h4,14H,5H2,1-3H3

InChI Key

GQNLUGRRSLVTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=O)C(=C1O)C(=O)CF)(C)C

Origin of Product

United States

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